molecular formula C11H8F2N4O B2811678 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861206-19-1

2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2811678
CAS No.: 861206-19-1
M. Wt: 250.209
InChI Key: BJNPGYXHVHAATM-UHFFFAOYSA-N
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Description

2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C11H8F2N4O and its molecular weight is 250.209. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties A novel series of compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and related structures were synthesized, leveraging a compound structurally similar to 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile. These compounds were characterized through their IR, 1H NMR, and MS data, and their antimicrobial and anti-inflammatory activities were also tested (Gadegoni & Manda, 2013).

Antimicrobial Activities Derivatives of 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, structurally similar to the requested compound, were synthesized and evaluated for their antimicrobial activities. The study discovered that some derivatives exhibited significant antimicrobial efficacy against various microorganisms, comparing favorably with ampicillin (Demirbaş et al., 2010).

Herbicide Development A study focused on the structure of a herbicide compound closely related to the requested molecule. It detailed the crystal structure and the interactions within the compound, providing insights into its potential functionalities and applications in agricultural science (Hu et al., 2005).

Analytical Chemistry and Method Development Research has been conducted on the development and validation of analytical methods for the quantitative determination of genotoxic impurities related to fluconazole, using liquid chromatography–tandem mass spectrometry (LC-MS/MS). This work is critical for ensuring the safety and efficacy of pharmaceutical products (Devanna & Reddy, 2016).

Future Directions

The future directions for research on “2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Properties

IUPAC Name

2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O/c1-7-15-16(6-5-14)11(18)17(7)10-8(12)3-2-4-9(10)13/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPGYXHVHAATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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